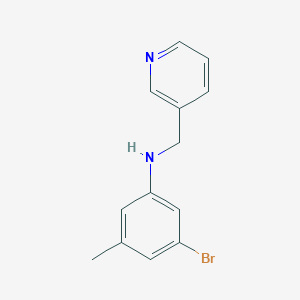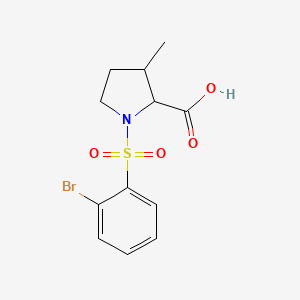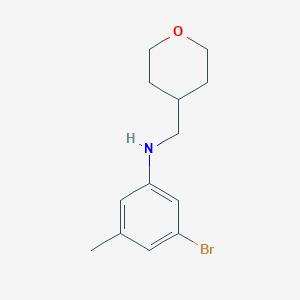
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, also known as BM3, is a chemical compound that belongs to the class of anilines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of cytochrome P450 enzymes and monoamine oxidase enzymes. Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and xenobiotics in the liver, while monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters in the brain. By inhibiting the activity of these enzymes, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can alter the metabolism of drugs and neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes and monoamine oxidase enzymes, leading to alterations in the metabolism of drugs and neurotransmitters. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, making it readily available for research purposes. Another advantage is that it has been extensively studied for its potential applications in scientific research, providing a wealth of information on its properties and potential therapeutic effects. However, one limitation is that it may have potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline. One direction is the development of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline-based drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the potential toxicity and side effects of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline, which may provide important information for its safe use in clinical settings. Additionally, the study of the structure-activity relationship of 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may provide insights into the development of more potent and selective inhibitors of cytochrome P450 enzymes and monoamine oxidase enzymes.
Méthodes De Synthèse
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig coupling reaction, and the Ullmann reaction. The Suzuki coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-boronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of a palladium catalyst and a phosphine ligand. The Ullmann reaction involves the reaction of 3-bromo-5-methylaniline with pyridine-3-amine in the presence of copper powder.
Applications De Recherche Scientifique
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and xenobiotics in the liver. 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline has also been shown to inhibit the activity of monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters in the brain. These findings suggest that 3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline may have potential applications in the development of drugs for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-5-12(14)7-13(6-10)16-9-11-3-2-4-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXKUHHRCRQGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-(pyridin-3-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3-ethyl-1-methylpyrazol-4-yl)amino]propanoate](/img/structure/B6632591.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)

![(2S)-2-hydroxy-3-[(2-methylpiperidin-1-yl)sulfonylamino]propanoic acid](/img/structure/B6632611.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)



![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)

![3-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B6632661.png)
![3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)